molecular formula C20H14BrFN4O B10936755 N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936755
M. Wt: 425.3 g/mol
InChI Key: IFDRTXNAFKGUCV-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo bromination and fluorination reactions to introduce the bromo and fluoro groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.

    Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl substituents.

    Cyclization Reactions: The formation of the pyrazolo[3,4-b]pyridine ring involves cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized to enhance their biological activity.

Scientific Research Applications

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Research: The compound is used to investigate signal transduction pathways and cellular processes.

    Chemical Biology: It serves as a tool compound to study protein-ligand interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N4-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-CHLOROBENZAMIDE
  • 2-BROMO-4-FLUOROACETANILIDE
  • 5-FLUORO-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE

Uniqueness

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromo and fluoro groups on the phenyl ring, along with the pyrazolo[3,4-b]pyridine core, makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C20H14BrFN4O

Molecular Weight

425.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14BrFN4O/c1-26-19-15(11-23-26)14(10-18(24-19)12-5-3-2-4-6-12)20(27)25-17-8-7-13(21)9-16(17)22/h2-11H,1H3,(H,25,27)

InChI Key

IFDRTXNAFKGUCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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